Methyl o-(trifluoromethyl)homoserinate

Description

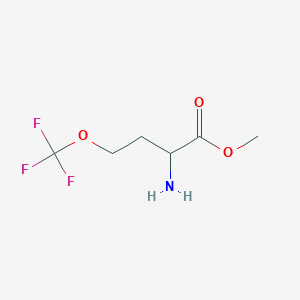

Methyl o-(trifluoromethyl)homoserinate is an organic compound with the molecular formula C6H10F3NO3 It is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and reactivity

Properties

Molecular Formula |

C6H10F3NO3 |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

methyl 2-amino-4-(trifluoromethoxy)butanoate |

InChI |

InChI=1S/C6H10F3NO3/c1-12-5(11)4(10)2-3-13-6(7,8)9/h4H,2-3,10H2,1H3 |

InChI Key |

PCPDNCXULRGFQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCOC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of a suitable substrate using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under basic conditions . The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of methyl o-(trifluoromethyl)homoserinate may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to optimize reaction efficiency and yield. Additionally, the use of catalytic systems, such as palladium or copper catalysts, can enhance the selectivity and rate of trifluoromethylation reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl o-(trifluoromethyl)homoserinate undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones or carboxylic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium azide (NaN3) or thiolates (RS-) under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce difluoromethyl derivatives .

Scientific Research Applications

Methyl o-(trifluoromethyl)homoserinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl o-(trifluoromethyl)homoserinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects . This can lead to the modulation of biological pathways and the inhibition of enzyme activity, making it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

Methyl homoserinate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Trifluoromethylated amino acids: Share the trifluoromethyl group but differ in the overall structure and applications.

Uniqueness

Methyl o-(trifluoromethyl)homoserinate is unique due to the presence of both a methyl ester and a trifluoromethyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing effects, making it a valuable intermediate in organic synthesis and a useful probe in biochemical studies .

Biological Activity

Methyl o-(trifluoromethyl)homoserinate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. The molecular structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes such as PRMT5 (Protein Arginine Methyltransferase 5), which plays a critical role in gene expression and cellular growth. Inhibition of PRMT5 has implications for the treatment of various cancers and neurodegenerative diseases .

- Anti-inflammatory Properties : Research indicates that derivatives of homoserinate compounds exhibit anti-inflammatory effects, making them potential candidates for treating conditions such as rheumatoid arthritis and other autoimmune diseases .

- Neuroprotective Effects : Studies suggest that this compound may exert protective effects against neuroinflammation, potentially benefiting conditions like Alzheimer's disease and multiple sclerosis .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of PRMT5

A study demonstrated that this compound effectively inhibited PRMT5 activity in vitro, leading to reduced cell proliferation in cancer cell lines. This inhibition was associated with altered expression levels of genes involved in cell cycle regulation, suggesting a potential therapeutic role in cancer treatment .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound derivatives. These compounds were shown to reduce pro-inflammatory cytokine levels in animal models of rheumatoid arthritis, indicating their potential use in managing inflammatory diseases .

Case Study 3: Neuroprotective Mechanisms

Research into the neuroprotective effects revealed that this compound could mitigate neuronal damage caused by oxidative stress and inflammation. In models of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced markers of neuroinflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.